3-Bromo-2-oxopropionaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-oxopropionaldehyde can be achieved through several methods. One common approach involves the bromination of 2-oxopropionaldehyde using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous multistep processes to ensure high yield and purity. These processes often utilize advanced techniques such as flow chemistry and automated synthesis to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-oxopropionaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with this compound under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Bromo-2-oxopropionaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxopropionaldehyde involves its reactivity with various biological molecules. The bromine atom can participate in electrophilic substitution reactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate enzyme activity and affect cellular pathways .
Comparison with Similar Compounds
2-Bromo-2-oxopropionaldehyde: Similar in structure but with the bromine atom attached to the first carbon.
3-Chloro-2-oxopropionaldehyde: A chlorinated analog with similar reactivity.
2-Oxopropionaldehyde: The non-halogenated parent compound.
Uniqueness: 3-Bromo-2-oxopropionaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in synthetic chemistry and research applications .
Properties
IUPAC Name |
3-bromo-2-oxopropanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c4-1-3(6)2-5/h2H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFTYAFYJJADPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001953 | |
Record name | 3-Bromo-2-oxopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101001953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81371-84-8 | |
Record name | 3-Bromo-2-oxopropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81371-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-oxopropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081371848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromo-2-oxopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101001953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2-oxopropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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